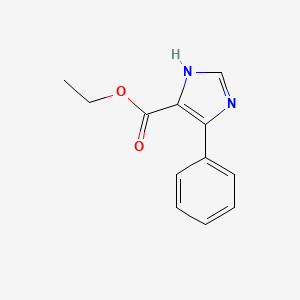

ethyl 4-phenyl-1H-imidazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(13-8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDMNJBUKQGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455824 | |

| Record name | ethyl 4-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-39-8 | |

| Record name | ethyl 4-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ester Hydrolysis:the Ethyl Ester Group Can Be Readily Hydrolyzed to the Corresponding Carboxylic Acid.nih.govthis Reaction is Typically Carried out Under Basic Conditions E.g., Using Naoh or Koh in an Alcohol/water Mixture Followed by Acidification. the Mechanism Involves the Nucleophilic Acyl Substitution, Where a Hydroxide Ion Attacks the Carbonyl Carbon of the Ester, Leading to a Tetrahedral Intermediate Which then Collapses to Expel the Ethoxide Leaving Group, Forming the Carboxylate Anion. Protonation in the Final Step Yields the Carboxylic Acid.

Formation of Coordination Complexes and Ligand Properties

Ethyl 4-phenyl-1H-imidazole-5-carboxylate possesses multiple potential donor atoms, making it an effective ligand for forming coordination complexes with metal ions. The potential coordination sites include the pyridine-type nitrogen (N-3) and the oxygen atoms of the carboxylate group. researchgate.net

The imidazole (B134444) ring itself is a well-known coordinating moiety in bioinorganic chemistry and materials science. The pyridine-type N-3 is a strong sigma donor, readily binding to a variety of transition metals. The ethyl carboxylate group can coordinate in several ways, including monodentate (through one oxygen) or bidentate (through both oxygens), which allows it to form chelate rings with a metal ion.

Studies on analogous compounds confirm this potential. Ethyl 4-methyl-5-imidazolecarboxylate, for instance, forms coordination compounds with cobalt(II) ions. lookchem.comsigmaaldrich.comchemicalbook.com The parent 4,5-imidazoledicarboxylic acid is noted for having six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), enabling it to form diverse and complex structures with metal ions. researchgate.net The combination of the 'hard' oxygen donors from the carboxylate and the 'borderline' nitrogen donor from the imidazole ring allows this compound to bind to a wide range of metal ions, forming stable metal-organic frameworks (MOFs) or discrete molecular complexes. The phenyl group at C-4 can also introduce π-π stacking interactions, further stabilizing the crystal structures of these complexes. nih.gov

| Potential Donor Atom(s) | Coordination Mode | Metal Ion Affinity |

| Pyridine-type Nitrogen (N-3) | Monodentate | High affinity for transition metals (e.g., Co²⁺, Cd²⁺). researchgate.netlookchem.com |

| Carboxylate Oxygens | Monodentate, Bidentate Chelate, Bidentate Bridging | High affinity for a wide range of metal ions, including hard and borderline acids. |

| N-3 and Carbonyl Oxygen | Bidentate Chelate | Forms a stable 5-membered chelate ring. |

Elucidation of Biological Mechanisms:for Derivatives That Show Promising Biological Activity, a Crucial Research Trajectory Involves Understanding Their Mechanism of Action. This Includes Identifying Their Specific Molecular Targets Within Cells and Elucidating the Biochemical Pathways They Modulate. This Fundamental Research is Critical for the Rational Design of Future Drugs and for Understanding Potential Toxicities.acs.org

De Novo Synthetic Routes to the Imidazole (B134444) Core

De novo synthesis provides a direct approach to the imidazole ring, with several methods being particularly relevant for the preparation of polysubstituted imidazoles like ethyl 4-phenyl-1H-imidazole-5-carboxylate.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are atom-economical and can rapidly generate molecular diversity. For the synthesis of substituted imidazoles, the Radziszewski synthesis and its variations are prominent examples of MCRs.

A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. In the context of this compound, a plausible three-component reaction would involve benzil (a 1,2-dicarbonyl), an appropriate aldehyde, and a source of ammonia, followed by esterification. However, to directly obtain the desired substitution pattern, more specialized MCRs are often employed.

One such strategy involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate. While this method yields highly substituted imidazoles, the specific synthesis of this compound via a direct MCR from simple starting materials is not extensively detailed in readily available literature, suggesting that other routes may be more common for this particular substitution pattern.

Microwave-assisted one-pot multicomponent procedures have also been developed for the synthesis of functionalized imidazole-4-carboxylates. These methods often involve the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes, leading to good yields of 3-alkyl- and 3-arylimidazole-4-carboxylates. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 1,2-Dicarbonyl | Aldehyde | Ammonia/Amine | Heat | Trisubstituted Imidazole |

| α-Azido Chalcone | Aryl Aldehyde | Aniline | Erbium Triflate | Highly Substituted Imidazole |

| 1,2-Diaza-1,3-diene | Primary Amine | Aldehyde | Microwave Irradiation | 3,5-Disubstituted Imidazole-4-carboxylate |

A powerful and versatile method for the synthesis of imidazole-4-carboxylates involves the use of α-isocyanoacetate esters as key building blocks. These reagents are particularly useful for constructing various nitrogen-containing heterocycles. The synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylate esters can be achieved through a cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. nih.gov

The reaction mechanism is proposed to initiate with the base-mediated generation of an anion from ethyl isocyanoacetate. This anion then acts as a nucleophile, attacking the carbon-nitrogen double bond of the imidoyl chloride. Subsequent elimination of a chloride ion, tautomerization, and in situ cyclization lead to the formation of the desired imidazole-4-carboxylate ester. nih.gov

A study by Meng and co-workers demonstrated a strategy to synthesize 1,5-disubstituted-1H-imidazole-4-carboxylate ester derivatives by reacting ethyl isocyanoacetate, primary aliphatic amines, and an aldehyde in the presence of copper iodide (CuI) and pyridine in methanol at 50 °C.

| Synthon | Reaction Partner | Key Step | Product |

| Ethyl Isocyanoacetate | Imidoyl Chloride | [3+2] Cycloaddition | 1,5-Disubstituted-1H-imidazole-4-carboxylate |

| Ethyl Isocyanoacetate | Primary Amine, Aldehyde | Copper-catalyzed MCR | 1,5-Disubstituted-1H-imidazole-4-carboxylate |

Nitro-reductive cyclization is a valuable synthetic tool for the construction of nitrogen-containing heterocycles. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. While this method is well-established for the synthesis of various heterocycles like indoles and benzimidazoles, its direct application for the de novo synthesis of the core imidazole ring of this compound is less commonly reported.

More frequently, nitro-reductive cyclization is employed in the synthesis of benzimidazoles, where an ortho-nitroaniline derivative is reacted with an aldehyde, and the nitro group is subsequently reduced to facilitate cyclization. For instance, a one-pot nitroreductive cyclization using sodium dithionite has been used to prepare 1,2-disubstituted benzimidazole-5-carboxylates from ethyl 4-(alkyl/arylamino)-3-nitrobenzoates and various aldehydes.

The construction of the imidazole ring can be achieved through the cyclization of suitably functionalized acyclic precursors. A common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, as seen in the classical Debus-Radziszewski synthesis.

Another approach involves the reaction of an α-hydroxyketone or α-haloketone with an amidine. The amidine provides the N-C-N fragment of the imidazole ring. For the synthesis of this compound, a potential acyclic precursor could be an α-amino ketone derivative that undergoes cyclization with a suitable reagent to form the imidazole core.

A novel synthesis of a related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, starts from ethyl oxalate and ethyl chloroacetate. These are reacted to form diethyl 2-chloro-3-oxosuccinate, which is then condensed with a butyramidinium salt to yield a diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. A subsequent Grignard reaction selectively transforms one of the ester groups. This multi-step approach highlights the assembly of the imidazole ring from simple acyclic components.

| Acyclic Precursor Type | Reagent(s) | Key Transformation |

| α-Dicarbonyl, Aldehyde | Ammonia | Condensation/Cyclization |

| α-Haloketone | Amidine | Cyclocondensation |

| Diethyl 2-chloro-3-oxosuccinate | Amidininium Salt | Condensation/Cyclization |

Functionalization and Derivatization Strategies

Once the imidazole core with the desired substituents at positions 4 and 5 is constructed, further modifications can be made to the functional groups.

The ethyl ester group in this compound is a versatile handle for further chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, hydrolysis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved to yield the corresponding carboxylic acids in good yields (68-83%). nih.gov The reaction conditions for such transformations typically involve heating with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization to isolate the carboxylic acid. The completion of the hydrolysis can be monitored by the disappearance of the signals corresponding to the ethyl group in 1H and 13C NMR spectra and the appearance of a broad signal for the acidic proton. nih.gov

Transesterification: The ethyl ester can also be converted to other esters, such as a methyl ester, through transesterification. This is typically achieved by reacting the ethyl ester with an excess of another alcohol (e.g., methanol) in the presence of an acid or base catalyst. While specific examples for this compound are not readily found, the transesterification of ethyl esters with methanol is a general and well-established reaction. For instance, various carboxylic acid ethyl esters have been converted to their corresponding methyl esters in high yields (93-97%) by reacting with methanol in the presence of a phenolsulphonic acid—formaldehyde resin catalyst at 80 °C for 24 hours.

| Transformation | Reagents | Product |

| Hydrolysis | HCl (aq) or NaOH (aq), then H+ | 4-Phenyl-1H-imidazole-5-carboxylic acid |

| Transesterification | Methanol, Acid or Base Catalyst | Mthis compound |

Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally considered to be electron-rich, which makes it less susceptible to direct nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups. Literature on direct nucleophilic substitution on the unsubstituted imidazole ring of this compound is not abundant. However, SNAr reactions have been successfully performed on imidazole derivatives that are appropriately activated.

For instance, the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole demonstrates a nucleophilic aromatic substitution where the imidazole nitrogen acts as the nucleophile, displacing a fluorine atom on the activated phenyl ring. This reaction, carried out in the presence of potassium carbonate in DMF, yields a mixture of N-aryl-4- and N-aryl-5-methylimidazoles nih.gov. While this example involves the imidazole acting as a nucleophile, it underscores the principle that for a nucleophile to attack an aromatic ring, the ring must typically be rendered electron-deficient.

In the context of the this compound core, direct nucleophilic attack on the imidazole ring itself would be challenging. However, modifications to the phenyl substituent are more feasible. Nucleophilic aromatic substitution on the 4-phenyl group could be achieved if it were substituted with strong electron-withdrawing groups, such as a nitro group, and a suitable leaving group, such as a halogen.

Alkylation and Acylation of Heteroatoms

The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can be readily alkylated and acylated. The regioselectivity of these reactions is a key consideration, as substitution can occur at either the N-1 or N-3 position.

Alkylation:

The alkylation of imidazole derivatives is a common strategy to introduce molecular diversity. In a study on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, which are structurally analogous to the title compound, selective O-alkylation of the 1-hydroxy group was achieved using substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate. This indicates that the most acidic proton is preferentially removed, and the resulting conjugate base undergoes alkylation fortunejournals.com.

For this compound, which possesses an N-H proton, alkylation is expected to occur at one of the ring nitrogen atoms. The choice of base and solvent can influence the regioselectivity of the N-alkylation. For example, in the alkylation of 1H-indazoles, a related nitrogen-containing heterocyclic system, the combination of sodium hydride in tetrahydrofuran has been shown to provide high N-1 regioselectivity beilstein-journals.org. Similar conditions could potentially be applied to the alkylation of this compound.

The following table summarizes the alkylation of a related 1-hydroxyimidazole derivative fortunejournals.com:

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | 2-Methylbenzyl bromide | K₂CO₃ | - | Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | 67 |

| 2 | 2-Fluorobenzyl chloride | K₂CO₃ | - | Ethyl 1-(2-fluorobenzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate | - |

| 3 | 4-Phenoxybenzyl chloride | K₂CO₃ | - | Ethyl 4-methyl-2-phenyl-1-(4-phenoxybenzyl-oxy)-1H-imidazole-5-carboxylate | 73 |

Acylation:

N-acylation of imidazoles is another important transformation, often used for the introduction of carbonyl functionalities or as a protecting group strategy. The reaction typically proceeds by treating the imidazole with an acylating agent such as an acyl chloride or anhydride in the presence of a base. A study on the regioselective N-acylation of various nitrogenous heterocyclic compounds demonstrated that imidazole can be efficiently N-benzoylated using benzoyl chloride and a reusable clay catalyst under solvent-free conditions, affording N-benzoylimidazole in high yield fortunejournals.com. The disappearance of the N-H proton signal in ¹H NMR and the appearance of a carbonyl stretching band in the IR spectrum confirm the N-acylation fortunejournals.com.

Palladium-Catalyzed Coupling Reactions for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of aromatic rings. For this compound, these reactions can be envisioned to occur at the C-2 position of the imidazole ring or on the phenyl substituent.

Direct C-H arylation is a particularly attractive strategy as it avoids the pre-functionalization of the imidazole ring. Palladium-catalyzed C-H arylation of SEM-protected imidazole has been reported, demonstrating the feasibility of functionalizing the C-2 position rsc.org. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully applied to the N-arylation of unsymmetrical imidazoles with high regioselectivity for the N-1 position nih.gov. This methodology was notably used in the synthesis of the tyrosine kinase inhibitor nilotinib nih.gov.

The following table illustrates the scope of the N-arylation of 4-phenylimidazole, a closely related substrate, using a palladium catalyst nih.gov:

| Entry | Aryl Halide/Triflate | Catalyst Loading (mol %) | Product | Yield (%) |

| 1 | 4-Bromotoluene | 1.0 | 1-(4-Tolyl)-4-phenyl-1H-imidazole | 95 |

| 2 | 4-Chloroanisole | 2.5 | 1-(4-Methoxyphenyl)-4-phenyl-1H-imidazole | 92 |

| 3 | Phenyl triflate | 2.5 | 1,4-Diphenyl-1H-imidazole | 85 |

These examples suggest that the this compound scaffold is amenable to palladium-catalyzed C-H functionalization and N-arylation, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of great interest for applications in medicinal chemistry, where enantiomeric purity can be critical for biological activity. However, specific literature on the stereoselective synthesis of chiral derivatives of this particular compound is limited.

General strategies for inducing chirality in such a system could involve several approaches:

Asymmetric Synthesis of the Imidazole Core: One approach involves the asymmetric synthesis of the imidazole ring itself, using chiral starting materials or chiral catalysts.

Chiral Auxiliaries: The introduction of a chiral auxiliary to the imidazole scaffold could direct subsequent reactions in a stereoselective manner.

Asymmetric Catalysis: The use of chiral catalysts in reactions involving the imidazole derivative, such as asymmetric alkylation or arylation, could lead to the formation of chiral products. For instance, asymmetric catalysis has been employed in the synthesis of chiral organoselenium compounds, demonstrating the power of this approach in creating stereocenters nih.gov.

A study on the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease highlights the importance of chirality in drug design nih.gov. Although this study does not employ a stereoselective synthesis, it underscores the therapeutic potential of chiral imidazole derivatives.

Future research in this area could focus on adapting established asymmetric methodologies to the this compound scaffold to access novel, enantiomerically pure compounds for biological evaluation.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and skeletal vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the various functional groups present in its structure. A notable feature in the spectrum is the broad absorption band observed in the region of 3400-2400 cm⁻¹, which is indicative of the N-H stretching vibration of the imidazole ring, likely broadened due to hydrogen bonding.

The spectrum also displays a strong absorption peak around 1685 cm⁻¹, which is assigned to the C=O stretching vibration of the ester functional group. The presence of the aromatic phenyl ring and the imidazole ring gives rise to several C=C and C=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. Specifically, bands at approximately 1590, 1500, and 1450 cm⁻¹ can be attributed to these vibrations.

Furthermore, the C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically around 1250 and 1100 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl group are also identifiable in the lower frequency region of the spectrum.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 | N-H stretching (imidazole) |

| ~1685 | C=O stretching (ester) |

| ~1590 | C=C stretching (aromatic) |

| ~1500 | C=C/C=N stretching (imidazole/aromatic) |

| ~1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

| ~1100 | C-O stretching (ester) |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural determination of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the ethyl group, the phenyl group, and the imidazole ring protons.

The ethyl group protons appear as a characteristic quartet and triplet. The quartet, found at approximately 4.20 ppm, is due to the methylene protons (-OCH₂-) being coupled to the three methyl protons. The corresponding triplet for the methyl protons (-CH₃) is observed further upfield, at around 1.25 ppm.

The protons of the phenyl group typically resonate in the aromatic region, between 7.20 and 7.80 ppm, appearing as a multiplet. The proton on the C2 position of the imidazole ring (H-2) is expected to appear as a singlet at a downfield chemical shift, often around 8.10 ppm. The N-H proton of the imidazole ring is usually observed as a broad singlet at a very downfield position, potentially around 12.5 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~8.10 | s | 1H | H-2 (imidazole) |

| 7.20-7.80 | m | 5H | Phenyl-H |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic and imidazole carbons, and the ethyl group carbons.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at a chemical shift of approximately 162 ppm. The carbons of the phenyl and imidazole rings resonate in the region of 120-145 ppm. The carbon atom of the ethyl group directly attached to the oxygen atom (-OCH₂-) is found at around 60 ppm, while the methyl carbon (-CH₃) appears at a more upfield position, typically around 14 ppm.

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| 120-145 | Phenyl and Imidazole Carbons |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Advanced Two-Dimensional (2D) NMR Techniques

While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not extensively reported in the available literature, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC experiment would correlate the proton signals directly to their attached carbon atoms, for instance, linking the quartet at ~4.20 ppm to the carbon signal at ~60 ppm. An HMBC experiment would reveal long-range (2-3 bond) correlations, which would be crucial for assigning the quaternary carbons and confirming the connectivity between the phenyl ring, the imidazole ring, and the carboxylate group. For example, correlations would be expected between the H-2 proton and the carbons of the phenyl ring, as well as the carbonyl carbon.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical monoisotopic mass is calculated to be approximately 216.0899 g/mol . HRMS analysis would be expected to yield a mass measurement accurate to within a few parts per million (ppm), confirming the elemental formula by distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass | 216.0899 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 217.0977 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical electron ionization (EI) GC-MS analysis, this compound would first be separated from other components before entering the mass spectrometer. The high-energy electron beam would then induce fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. Key expected fragments would arise from the cleavage of the ester group and the aromatic rings.

Table 2: Plausible Mass Fragments of this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Corresponding Neutral Loss |

|---|---|---|

| 216 | [M]⁺ | (Molecular Ion) |

| 188 | [M-C₂H₄]⁺ | Ethene (from ethyl group) |

| 171 | [M-OC₂H₅]⁺ | Ethoxy radical |

| 143 | [M-COOC₂H₅]⁺ | Carboethoxy radical |

| 116 | [C₇H₆N₂]⁺ | Phenyl radical + CO |

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. DART-MS is considered a "soft" ionization method, meaning it typically imparts less energy to the analyte than techniques like EI. Consequently, DART-MS spectra are often simpler, dominated by the protonated molecular ion [M+H]⁺. For this compound, DART-MS would be primarily used for the rapid confirmation of its molecular weight.

Table 3: Expected Ions in DART-MS Analysis

| Ion Species | Expected m/z | Significance |

|---|

Electronic Absorption and Photophysical Properties Assessment

The evaluation of how a molecule interacts with light is crucial for applications in materials science and photonics. Phenylimidazole derivatives are known for their interesting photophysical properties. nih.govrsc.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions associated with its conjugated aromatic system, comprising the phenyl and imidazole rings. nih.govnih.gov Studies on structurally similar benzimidazole derivatives show multiple absorption bands. For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibits absorption maxima at 229 nm, 262 nm, and 326 nm. semanticscholar.org Similarly, other phenylimidazole compounds show characteristic absorption in the UV region. nih.govresearchgate.net

Table 4: Typical UV-Vis Absorption Data for Related Imidazole Derivatives

| Compound Class | Typical λmax (nm) | Associated Transition | Reference |

|---|---|---|---|

| Phenylimidazoles | 372-386 | π→π* | nih.gov |

| Benzimidazole ester derivative | 229, 262, 326 | π→π* | semanticscholar.org |

Photoluminescence (PL) spectroscopy provides information about the fluorescent or phosphorescent properties of a material. Upon absorbing photons, the molecule is promoted to an excited electronic state and can then relax to the ground state by emitting a photon. Many imidazole derivatives are known to be fluorescent. nih.govrsc.orgresearchgate.net The emission properties, such as wavelength and intensity, are sensitive to the molecular structure and the local environment. A related benzimidazole compound, when excited at 326 nm, shows dual emission peaks at 369 nm and 429 nm in acetonitrile (B52724), indicating complex photophysical behavior. semanticscholar.org The difference between the absorption maximum and the emission maximum is known as the Stokes shift. For the aforementioned compound, a significant Stokes shift of 103 nm was observed. semanticscholar.org It is plausible that this compound would also exhibit fluorescence, likely in the blue region of the spectrum.

Table 5: Example Photoluminescence Data for a Structurally Related Compound

| Parameter | Wavelength (nm) | Solvent | Reference |

|---|---|---|---|

| Excitation (λex) | 326 | Acetonitrile | semanticscholar.org |

| Emission (λem) | 429 | Acetonitrile | semanticscholar.org |

Solid-State Structural Analysis

Solid-state structural analysis is crucial for understanding the three-dimensional arrangement of molecules in a crystalline solid, which in turn governs many of its physical and chemical properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal. This technique would provide the absolute structure of this compound, confirming its molecular geometry, bond lengths, and bond angles. The resulting data would allow for the creation of a detailed crystallographic information file (CIF).

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C12H12N2O2 |

| Formula weight | 216.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| R-factor | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize the crystal lattice. This analysis would be instrumental in understanding how molecules of this compound interact with each other in the solid state.

Electrochemical Characterization via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. A CV experiment on this compound would reveal its oxidation and reduction potentials, providing insight into its electronic structure and its ability to participate in electron transfer reactions. The data would indicate the HOMO and LUMO energy levels of the molecule.

Table 2: Hypothetical Electrochemical Data for this compound

| Parameter | Hypothetical Value |

| Oxidation Potential (E_ox) | Data not available |

| Reduction Potential (E_red) | Data not available |

| HOMO (eV) | Data not available |

| LUMO (eV) | Data not available |

| Band Gap (eV) | Data not available |

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are employed to investigate the physical and chemical changes that a substance undergoes as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as it is heated. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. This information is critical for determining the material's suitability for applications that may involve elevated temperatures. The analysis would show the temperature at which the compound begins to degrade and the percentage of mass lost at various stages of decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. While direct DSC data for this compound is not extensively available in the public domain, analysis of structurally related phenylimidazole compounds provides valuable insights into their thermal properties and phase behavior.

A comprehensive study on the thermodynamics of a series of phenylimidazoles, including 2-phenylimidazole (2-PhI), 4-phenylimidazole (4-PhI), 4,5-diphenylimidazole (4,5-DPhI), and 2,4,5-triphenylimidazole (2,4,5-TPhI), has been conducted. nih.gov This research established crucial thermodynamic properties through DSC analysis, such as melting temperatures, as well as the molar enthalpies and entropies of fusion. nih.gov

In the initial heating scan of the DSC analysis, all the studied phenylimidazoles demonstrated a distinct endothermic peak, which is characteristic of the melting process. nih.gov The recorded melting temperatures (Tm) were (421.1 ± 0.9) K for 2-PhI, (414.4 ± 0.5) K for 4-PhI, (506.6 ± 0.9) K for 4,5-DPhI, and (549.4 ± 0.9) K for 2,4,5-TPhI. nih.gov

Interestingly, during the cooling cycle, 2-PhI, 4,5-DPhI, and 2,4,5-TPhI underwent complete crystallization. nih.gov However, 4-phenylimidazole (4-PhI) did not fully crystallize upon cooling, and a subsequent heating cycle revealed a glass transition temperature (Tg) at (285.6 ± 1.0) K and a cold crystallization temperature (Tcc) at (323.2 ± 1.4) K, although these transitions were noted to be weak. nih.gov The incomplete crystallization and the presence of a glass transition in 4-PhI highlight the influence of the phenyl group's position on the imidazole ring on the material's thermal behavior. The stronger N–H···N intermolecular interactions in 4-PhI, compared to its 2-PhI isomer, are suggested to contribute to its greater cohesive energy and a more ordered crystalline lattice, which is consistent with its higher entropies of fusion and sublimation. nih.gov

While these findings pertain to phenylimidazoles, they offer a foundational understanding of the thermal characteristics that could be anticipated for derivatives such as this compound. The addition of the ethyl carboxylate group at the 5-position of the imidazole ring would be expected to influence the intermolecular interactions and, consequently, the melting point and other thermal properties. Further experimental DSC studies on this compound are necessary to determine its specific thermal profile.

Table of Thermodynamic Properties of Fusion for Phenylimidazoles

| Compound | Melting Temperature (Tm) / K | Molar Enthalpy of Fusion (ΔfusH°m) / kJ·mol-1 | Molar Entropy of Fusion (ΔfusS°m) / J·K-1·mol-1 |

| 2-Phenylimidazole (2-PhI) | 421.1 ± 0.9 | 24.3 ± 0.3 | 57.7 ± 0.8 |

| 4-Phenylimidazole (4-PhI) | 414.4 ± 0.5 | 28.5 ± 0.2 | 68.8 ± 0.6 |

| 4,5-Diphenylimidazole (4,5-DPhI) | 506.6 ± 0.9 | 34.1 ± 0.4 | 67.3 ± 0.9 |

| 2,4,5-Triphenylimidazole (2,4,5-TPhI) | 549.4 ± 0.9 | 36.8 ± 0.5 | 67.0 ± 1.0 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting the optimized geometry, total energy, and other electronic properties of molecules. For imidazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, are employed to determine the most stable conformation of the molecule. orientjchem.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (Analog)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | N1-C2-N3 | 110.0 |

| C2-N3 | 1.32 | C2-N3-C4 | 107.5 |

| N3-C4 | 1.39 | N3-C4-C5 | 109.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 106.0 |

| C5-N1 | 1.38 | C5-N1-C2 | 107.5 |

Note: The data in this table is illustrative and based on typical values for imidazole rings in related structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the HOMO and LUMO energies were calculated to be -5.61 eV and -1.74 eV, respectively, resulting in an energy gap of 3.87 eV. orientjchem.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative (Analog)

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Note: This data is from a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone and is used for illustrative purposes. orientjchem.org

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict the NMR chemical shifts of molecules. This method has been shown to provide results that are in good agreement with experimental data. Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds. For instance, in a study on 4-phenylimidazole, DFT calculations were used to predict the chemical shifts, which were then compared to experimental values to confirm the structure. bohrium.com

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for an Imidazole Derivative (Analog)

| Proton | Predicted Chemical Shift (ppm) |

| Imidazole N-H | 7.5-8.5 |

| Imidazole C-H | 7.0-7.5 |

| Phenyl C-H | 7.2-7.8 |

| Ethyl CH2 | 4.0-4.5 |

| Ethyl CH3 | 1.0-1.5 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). This method can provide information about the electronic transitions between molecular orbitals, including the transition energies and oscillator strengths. This information is valuable for understanding the photophysical properties of a compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactivity towards other chemical species. In an MEP map, regions of negative potential (typically colored red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For an imidazole derivative, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. orientjchem.org

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Table 4: Illustrative Mulliken Atomic Charges for an Imidazole Derivative (Analog)

| Atom | Mulliken Charge (a.u.) |

| N1 (Imidazole) | -0.6 to -0.8 |

| C2 (Imidazole) | +0.4 to +0.6 |

| N3 (Imidazole) | -0.6 to -0.8 |

| C4 (Imidazole) | +0.1 to +0.3 |

| C5 (Imidazole) | +0.1 to +0.3 |

| H (on N1) | +0.3 to +0.5 |

Note: The data in this table is illustrative and based on typical charge distributions in related imidazole compounds. orientjchem.org

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including signal processing and optical switching technologies. acs.org Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO response of novel materials before their synthesis. acs.orgnih.gov While direct experimental or computational data for this compound is not extensively available in public literature, its NLO properties can be reliably predicted based on theoretical studies of structurally analogous imidazole derivatives.

The NLO response of a molecule is primarily governed by its hyperpolarizability. acs.org Organic molecules featuring donor-acceptor groups connected by a π-conjugated system are known to exhibit significant NLO properties. nih.govresearchgate.net In the case of this compound, the imidazole ring acts as a π-conjugated bridge. The phenyl group at the C4 position and the ethyl carboxylate group at the C5 position can function as electron-donating or -withdrawing moieties, creating an intramolecular charge transfer (ICT) system that is crucial for a strong NLO response.

Theoretical investigations into similar donor-acceptor substituted triaryl azole derivatives have demonstrated that these compounds can possess substantial microscopic optical nonlinearity. ibm.comacs.org Computational studies on related phenyl-imidazole systems, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, have been conducted using DFT with basis sets like 6-31+G(d,p). nih.govbohrium.comresearchgate.netsemanticscholar.org These studies typically involve the calculation of key NLO parameters, including the first hyperpolarizability (β). A high value of β is indicative of a strong second-order NLO response.

The prediction of NLO properties for this compound would involve similar computational methodologies. The process begins with the optimization of the molecule's ground state geometry. Following this, DFT calculations are employed to determine the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller energy gap generally correlates with higher hyperpolarizability values. nih.gov

The key predicted NLO parameters for a molecule like this compound, based on computational studies of analogous compounds, would include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These values are typically compared against a standard NLO material, such as urea, to gauge their potential. nih.gov

Below are hypothetical, yet representative, data tables of predicted NLO properties for this compound, derived from computational studies on similar imidazole derivatives. nih.gov

Table 1: Predicted Dipole Moment and Linear Polarizability

| Parameter | Predicted Value |

| Dipole Moment (μ) in Debye | 3.5 - 7.5 D |

| Linear Polarizability (⟨α⟩) in esu | 4.5 x 10⁻²³ - 6.0 x 10⁻²³ esu |

Table 2: Predicted First Hyperpolarizability Components

| Component | Predicted Value (x 10⁻³⁰ esu) |

| β_xxx | 10.0 - 25.0 |

| β_xyy | 1.5 - 5.0 |

| β_xzz | 1.0 - 4.0 |

| β_yyy | 5.0 - 15.0 |

| β_yxx | 2.0 - 6.0 |

| β_yzz | 1.5 - 4.5 |

| β_zzz | 0.5 - 2.0 |

| β_zxx | 0.8 - 2.5 |

| β_zyy | 1.0 - 3.0 |

| Total First Hyperpolarizability (β_tot) | 15.0 - 50.0 |

Note: The values presented in these tables are illustrative and based on computational results for structurally related imidazole derivatives. The actual values for this compound would require specific DFT calculations.

The magnitude of the total first hyperpolarizability (β_tot) is a direct indicator of the molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. The individual tensor components of β provide insight into the directional nature of the NLO response. For instance, a large β_xxx component suggests a significant NLO response along the principal charge transfer axis of the molecule.

Chemical Reactivity and Mechanistic Aspects of Ethyl 4 Phenyl 1h Imidazole 5 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is aromatic and contains two nitrogen atoms, which confer upon it a distinct reactivity profile. One nitrogen atom (N-1) is a "pyrrole-type" nitrogen, which contributes two electrons to the aromatic system, while the other (N-3) is a "pyridine-type" nitrogen, with its lone pair in an sp2 hybrid orbital in the plane of the ring.

The imidazole ring itself is amphoteric. The pyridine-like N-3 atom is basic and serves as the primary site for electrophilic attack (e.g., protonation or alkylation). The pyrrole-like N-1 atom, after deprotonation, becomes a potent nucleophilic center. However, the reactivity of the parent imidazole ring is significantly modulated by the attached phenyl and ethyl carboxylate groups. Both substituents are generally electron-withdrawing, which deactivates the imidazole ring towards electrophilic substitution compared to unsubstituted imidazole. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic attack, although such reactions are less common.

The phenyl group at C-4 and the ethyl carboxylate at C-5 influence the electron density at different positions. The ester group, in particular, lowers the nucleophilicity of the adjacent N-1 and C-5 positions. The N-1 position can still be deprotonated under sufficiently basic conditions to form an anion, which can then participate in nucleophilic reactions.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical aspect of the reactivity of substituted imidazoles, particularly in alkylation reactions. The presence of two distinct nitrogen atoms (N-1 and N-3) offers two potential sites for substitution. The outcome is typically dictated by a combination of steric hindrance and electronic effects.

In the case of ethyl 4-phenyl-1H-imidazole-5-carboxylate, the bulky phenyl group at C-4 and the ethyl carboxylate at C-5 create significant steric hindrance around the N-1 position. This steric crowding can influence the approach of reagents. Studies on similarly substituted imidazoles show that alkylation can be highly regioselective. For instance, the alkylation of 4-nitroimidazole (B12731) favors substitution at the N-1 position, away from the substituent. derpharmachemica.com In contrast, research on the alkylation of 4,5-diphenylimidazole-2-thione with allyl bromide showed that the choice of base could direct the reaction to either S-allylation or S,N-bis(allylation), demonstrating the fine control possible over regioselectivity. researchgate.net In the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides, selective O-alkylation occurred on the hydroxyl group at the N-1 position, rather than at N-3, highlighting how different functional groups direct reactivity. researchgate.net

Stereoselectivity can be observed in reactions involving chiral reagents or catalysts. For example, a specific stereoisomer, (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, can be synthesized and isolated through crystallization, indicating that reactions can be controlled to yield specific enantiomers. prepchem.com

A summary of factors influencing regioselectivity in imidazole alkylation is presented below.

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Large substituents can block access to adjacent nitrogen atoms, favoring reaction at the less hindered nitrogen. | The bulky phenyl group at C-4 may favor alkylation at N-1 over N-3. |

| Electronic Effects | Electron-withdrawing groups decrease the nucleophilicity of the ring but can favor attack at specific positions depending on their placement. | Alkylation of 4-nitroimidazole favors the N-1 position. derpharmachemica.com |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly alter the reaction outcome and the ratio of N-1 to N-3 substituted products. derpharmachemica.com | Using K₂CO₃ in acetonitrile (B52724) at 60°C provides good yields for N-alkylation of nitroimidazoles. derpharmachemica.com |

Detailed Reaction Mechanisms of Key Synthetic Transformations

The synthesis and transformation of this compound involve several key mechanistic steps.

Applications of Ethyl 4 Phenyl 1h Imidazole 5 Carboxylate in Advanced Materials and Catalysis

Role in Optoelectronic and Functional Materials

Imidazole (B134444) derivatives have emerged as a critical class of materials in the field of optoelectronics due to their excellent photoluminescence, electrochemical stability, and tunable electronic properties. tandfonline.comresearchgate.net The strong electron-withdrawing nature of the imidazole core makes these compounds suitable for various roles in electronic devices. tandfonline.com The presence of the phenyl group in ethyl 4-phenyl-1H-imidazole-5-carboxylate can further enhance π-conjugation, which is beneficial for fluorescence and charge transport properties. researchgate.net

Fluorescent Organic Materials for Advanced Displays

The development of novel fluorescent materials is a cornerstone of next-generation display technologies. Imidazole-based compounds are known to exhibit strong luminescence, making them promising candidates for use as emitters in such displays. tandfonline.com The photophysical properties of these materials can be finely tuned by modifying the substituents on the imidazole ring. For instance, the introduction of aromatic groups can influence the emission color and quantum efficiency. While specific photoluminescence data for this compound is not extensively documented, the general characteristics of similar imidazole derivatives suggest its potential as a blue or green emitting material, a crucial component for full-color displays.

Organic Light-Emitting Diode (OLED) Components

Derivatives of carbazole and diphenyl imidazole have been synthesized and shown to exhibit narrow blue light-emission bands, which is advantageous for deep-blue electroluminescent devices. mdpi.com Non-doped OLEDs utilizing carbazole-π-imidazole derivatives have achieved deep-blue electroluminescence with high external quantum efficiencies (EQE). nih.gov For example, an OLED with BCzB-PPI as an emitter demonstrated a maximum EQE of 4.43% with CIE coordinates of (0.157, 0.080). nih.gov Furthermore, new blue-emitting compounds incorporating a phenanthroimidazole group have been synthesized and, when used as an emitting layer in non-doped devices, have achieved high efficiencies. elsevierpure.com

Table 1: Performance of Selected Imidazole Derivatives in OLEDs

| Imidazole Derivative | Role in OLED | Maximum EQE (%) | Emission Color | CIE Coordinates |

|---|---|---|---|---|

| BCzB-PPI | Emitter | 4.43 | Deep-Blue | (0.157, 0.080) nih.gov |

| CP-PPI | Emitter | 2.39 | Sky-Blue | Not Specified elsevierpure.com |

This table presents data for related imidazole derivatives to illustrate the potential performance of this compound.

Organic Photovoltaic (OPV) Applications

The application of imidazole derivatives extends to the field of organic photovoltaics. The design of novel donor and acceptor materials is crucial for improving the power conversion efficiency of OPV devices. The electronic properties of this compound, including its HOMO and LUMO energy levels, can be tailored through chemical modification, making it a potential candidate for use as an electron acceptor or as a component in donor-acceptor polymers for OPV applications.

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property allows the compound to act as a ligand in the formation of metal complexes, which can be utilized as catalysts in a variety of organic transformations. Imidazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. researchgate.net

Palladium complexes bearing imidazole ligands have shown significant catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. researchgate.netacs.org The steric and electronic properties of the imidazole ligand can influence the efficiency and selectivity of the catalytic reaction. The phenyl and ethyl carboxylate substituents on this compound can be expected to modulate the catalytic activity of its corresponding metal complexes. For instance, palladium(II) complexes with various imidazole ligands have been used to catalyze Suzuki-Miyaura reactions, achieving high yields of the cross-coupling products. researchgate.net

Table 2: Catalytic Activity of Palladium-Imidazole Complexes in Suzuki-Miyaura Coupling

| Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| [Pd(1-methylimidazole)4]Cl2 | 4-bromotoluene + phenylboronic acid | High | researchgate.net |

| [Pd(1-butylimidazole)4]Cl2 | 2-bromotoluene + phenylboronic acid | High | researchgate.net |

This table showcases the catalytic potential of related imidazole complexes.

Development of Advanced Coatings and Material Protection Systems

Corrosion of metals is a significant issue across various industries, and the development of effective and environmentally friendly corrosion inhibitors is of paramount importance. Imidazole and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including carbon steel. kfupm.edu.samdpi.comnih.gov These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. kfupm.edu.sa

The inhibitive properties of imidazole derivatives are attributed to the presence of heteroatoms (N) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. mdpi.com The adsorption can be either physical (electrostatic interactions) or chemical (formation of coordinate bonds). nih.gov this compound, with its imidazole ring and phenyl group, is expected to exhibit good corrosion inhibition properties. The lone pair of electrons on the nitrogen atoms can interact with the vacant d-orbitals of the metal, while the aromatic phenyl ring can enhance the adsorption by providing a larger surface coverage.

Studies on similar imidazole derivatives have demonstrated high inhibition efficiencies. For example, a self-synthesized imidazole derivative showed excellent corrosion protection for Q235 carbon steel in an acidic solution. nih.gov Ionic liquids based on imidazole derivatives have also been investigated as corrosion inhibitors for carbon steel in brackish water, with results indicating their potential for effective protection. mdpi.com

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Self-synthesized Imidazole Derivative | Q235 Carbon Steel | 3.5 wt.% NaCl acidic solution | Excellent | nih.gov |

| Imidazole | Carbon Steel Weldment | District Heating Water | 91.7 (at 500 ppm) | mdpi.com |

This table provides examples of the corrosion inhibition performance of related imidazole compounds.

The incorporation of this compound into coating formulations could lead to the development of "smart" coatings with self-healing properties. The inhibitor molecules can be encapsulated and released in response to changes in the local environment, such as a drop in pH, which often accompanies the onset of corrosion. researchgate.net

Q & A

Q. What are the standard synthetic methodologies for ethyl 4-phenyl-1H-imidazole-5-carboxylate?

this compound can be synthesized via condensation reactions between amidines and ketones under base-promoted conditions. For example, transition-metal-free approaches using substituted amidines and aryl ketones yield structurally analogous imidazole derivatives . Multi-step syntheses involving esterification of pre-functionalized imidazole cores (e.g., 4-phenyl-1H-imidazole-5-carboxylic acid) with ethanol in acidic media are also common. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature gradients to enhance yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are critical for verifying the imidazole ring substitution pattern and ester functionality. For example, the ethyl ester group typically shows a triplet near δ 1.3 ppm () and a quartet near δ 4.3 ppm () .

- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700–1750 cm) and N-H (imidazole, ~3100–3500 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for ) .

Q. What purity assessment methods are recommended for this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for quantifying purity (>95%). Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative analysis. Melting point determination (if crystalline) corroborates purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be mitigated to avoid positional isomer formation?

Regioselectivity in imidazole synthesis is influenced by electronic and steric factors. Using bulky directing groups (e.g., aryl substituents at C4) or Lewis acid catalysts (e.g., ZnCl) can favor the desired 1H-imidazole-5-carboxylate isomer. Computational modeling (DFT) of intermediate transition states helps predict regiochemical outcomes . For example, substituent effects on the amidine precursor’s nucleophilicity can guide solvent selection (polar aprotic solvents enhance charge separation) .

Q. How should researchers resolve discrepancies between computational NMR predictions and experimental data?

Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Compare experimental NMR data in deuterated solvents (e.g., DMSO-d) with DFT calculations incorporating solvent models (e.g., COSMO). For instance, proton exchange in the imidazole ring may lead to averaged signals in solution, whereas X-ray crystallography provides static structural validation .

Q. What strategies address conflicting X-ray crystallography and solution-state NMR data for derivatives?

Dynamic effects in solution (e.g., rotational barriers of the phenyl group) can cause NMR signal splitting not observed in solid-state structures. Variable-temperature NMR studies (e.g., −50°C to 25°C) and NOESY experiments probe conformational flexibility. Cross-validate with computational molecular dynamics (MD) simulations to correlate solid-state and solution behaviors .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Scale-up challenges include heat dissipation and byproduct formation. Use flow chemistry systems with controlled temperature gradients and in-line purification (e.g., scavenger resins). For example, continuous-flow synthesis of analogous imidazoles achieved >80% yield by minimizing intermediate degradation .

Q. What analytical approaches differentiate between hydrolysis products of the ethyl ester group?

Hydrolysis under acidic (HCl/EtOH) or basic (NaOH/HO) conditions produces 4-phenyl-1H-imidazole-5-carboxylic acid. Monitor reaction progress via NMR (disappearance of ethyl ester signals) and confirm product identity via LC-MS. Adjust pH during workup to isolate the free acid or its sodium salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.